2-Amino-5,6-diethoxypyridine
Description
2-Amino-5,6-diethoxypyridine is a substituted pyridine derivative featuring an amino group at the 2-position and ethoxy groups at the 5- and 6-positions. Pyridine derivatives are widely studied for their biological activities, including antiparasitic and anticancer properties, owing to their ability to interact with enzymes and nucleic acids.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,6-diethoxypyridin-2-amine |
InChI |
InChI=1S/C9H14N2O2/c1-3-12-7-5-6-8(10)11-9(7)13-4-2/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
WNJLJZYDFLHHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(C=C1)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Amino-4,6-dimethoxypyrimidine
- Structure: Pyrimidine ring with amino (2-position) and methoxy groups (4,6-positions).
- Molecular Formula : C₆H₉N₃O₂; Molecular Weight : 155.15 g/mol.
- Key Differences :
- Pyrimidine (6-membered, 2 nitrogen atoms) vs. pyridine (6-membered, 1 nitrogen).
- Methoxy groups (smaller, less lipophilic) vs. ethoxy groups (bulkier, more lipophilic).
- Applications : Precursor for bioactive pyrimidines; irritant (hazard symbol Xi) .
5,6-Dimethoxynicotinaldehyde
- Structure : Pyridine derivative with methoxy (5,6-positions) and aldehyde (3-position) groups.
- Key Differences: Aldehyde group (reactive, electrophilic) vs. amino group (nucleophilic). Methoxy substituents may reduce lipophilicity compared to ethoxy.
2-Amino-4-(phenyl substituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile
- Structure: Fused indeno-pyridine ring with amino, nitrile, and phenyl substituents.
- Key Differences: Increased molecular complexity due to fused rings.
- Applications : Anticancer activity; synthesized via one-pot methods .
ADME/Tox Considerations
- In Silico Predictions: Methoxybenzoquinoline derivatives () undergo ADME/Tox profiling; ethoxy analogs may show altered metabolic pathways (e.g., slower oxidation due to bulkier groups).
- Bioavailability : Increased lipophilicity from ethoxy groups could enhance blood-brain barrier penetration but may reduce aqueous solubility .
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